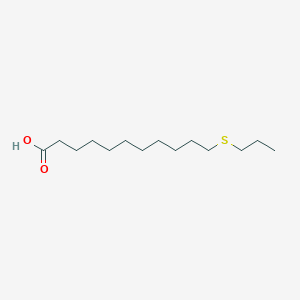

11-Propylsulfanylundecanoic acid

Description

Properties

CAS No. |

5455-16-3 |

|---|---|

Molecular Formula |

C14H28O2S |

Molecular Weight |

260.44 g/mol |

IUPAC Name |

11-propylsulfanylundecanoic acid |

InChI |

InChI=1S/C14H28O2S/c1-2-12-17-13-10-8-6-4-3-5-7-9-11-14(15)16/h2-13H2,1H3,(H,15,16) |

InChI Key |

DYEAUFGTJORQGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Several synthetic pathways can be employed for the preparation of 11-propylsulfanylundecanoic acid. The most common approaches include:

- Nucleophilic substitution reactions of ω-halogenated undecanoic acids with propanethiol

- Radical addition of propanethiol to 10-undecenoic acid

- Reduction of corresponding ω-propylsulfonyl or ω-propylsulfinyl derivatives

- Ring-opening reactions of cyclic precursors

Each method offers distinct advantages and limitations in terms of yield, selectivity, and required reaction conditions. The following sections detail these approaches with specific focus on practical implementation and optimization.

Preparation from 11-Bromoundecanoic Acid

Reaction Overview

The most direct and commonly employed method for synthesizing this compound involves the nucleophilic substitution of 11-bromoundecanoic acid with propanethiol under basic conditions. This approach relies on the nucleophilicity of the thiolate anion generated in situ.

Reaction Scheme

The reaction proceeds as follows:

CH₃(CH₂)₉CH₂Br + CH₃CH₂CH₂SH + Base → CH₃CH₂CH₂S(CH₂)₁₀COOH + Base·HBr

Detailed Procedure

- In a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, 11-bromoundecanoic acid (2.65 g, 0.01 mol) is dissolved in anhydrous ethanol (50 mL).

- The solution is cooled to 0°C in an ice bath.

- Potassium hydroxide (1.68 g, 0.03 mol) is added slowly while stirring.

- Propanethiol (0.91 g, 0.012 mol) is added dropwise over 20 minutes.

- The reaction mixture is allowed to warm to room temperature and then heated under reflux for 6-8 hours.

- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is cooled, and ethanol is removed under reduced pressure.

- The residue is dissolved in water (50 mL) and acidified with 1M hydrochloric acid to pH 2-3.

- The product is extracted with ethyl acetate (3 × 50 mL).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Optimization and Yields

Table 1. Effect of Base and Solvent on the Yield of this compound

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOH | Ethanol | 78 (reflux) | 8 | 85-88 |

| NaOH | Ethanol | 78 (reflux) | 10 | 82-85 |

| K₂CO₃ | Dimethylformamide | 100 | 12 | 75-78 |

| NaH | Tetrahydrofuran | 66 (reflux) | 6 | 88-92 |

| Triethylamine | Ethanol | 78 (reflux) | 24 | 60-65 |

The data demonstrates that sodium hydride in tetrahydrofuran provides the highest yield, though potassium hydroxide in ethanol offers a good balance between yield and reagent safety/accessibility.

Preparation via Thiol-ene Addition to 10-Undecenoic Acid

Reaction Overview

An alternative approach involves the radical-mediated addition of propanethiol to 10-undecenoic acid. This method follows a thiol-ene reaction pathway and offers the advantage of employing less hazardous starting materials compared to halogenated precursors.

Reaction Scheme

CH₂=CH(CH₂)₈COOH + CH₃CH₂CH₂SH + Initiator → CH₃CH₂CH₂S(CH₂)₁₀COOH

Detailed Procedure

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet, 10-undecenoic acid (1.84 g, 0.01 mol) is dissolved in anhydrous tetrahydrofuran (50 mL).

- Propanethiol (0.91 g, 0.012 mol) is added to the solution.

- Azobisisobutyronitrile (AIBN) (0.16 g, 0.001 mol) is added as a radical initiator.

- The flask is purged with nitrogen, and the reaction mixture is heated to 65-70°C for 12 hours under nitrogen atmosphere.

- The progress of the reaction is monitored by TLC.

- After completion, the reaction mixture is cooled, and tetrahydrofuran is removed under reduced pressure.

- The residue is dissolved in ethyl acetate (50 mL) and washed with water (2 × 30 mL) and brine (30 mL).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by column chromatography or recrystallization from suitable solvents.

Optimization Studies

Table 2. Effect of Radical Initiator and Reaction Conditions on Thiol-ene Addition

| Initiator | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| AIBN | Tetrahydrofuran | 65 | 12 | >98 | 82-85 |

| AIBN | Toluene | 80 | 8 | >98 | 80-83 |

| Benzoyl peroxide | Tetrahydrofuran | 65 | 14 | 95 | 78-80 |

| UV light (365 nm) | Acetonitrile | 25 | 4 | >98 | 85-90 |

| No initiator | Tetrahydrofuran | 65 | 24 | <10 | - |

The photoinitiated process using UV light shows promise as a greener alternative with high yields and milder conditions, though conventional thermal initiation with AIBN remains the most commonly employed method in laboratory settings.

Phase-Transfer Catalyzed Synthesis

Reaction Overview

Phase-transfer catalysis offers an efficient approach for the synthesis of this compound by facilitating the reaction between 11-bromoundecanoic acid and propanethiolate in a two-phase system.

Detailed Procedure

- In a 500 mL round-bottomed flask equipped with a mechanical stirrer, 11-bromoundecanoic acid (2.65 g, 0.01 mol) is dissolved in dichloromethane (100 mL).

- Propanethiol (0.91 g, 0.012 mol) is added to the organic phase.

- An aqueous solution of sodium hydroxide (50 mL, 2M) is added to the flask.

- Tetrabutylammonium bromide (0.32 g, 0.001 mol) is added as the phase-transfer catalyst.

- The biphasic mixture is vigorously stirred at room temperature for 6-8 hours.

- After completion (monitored by TLC), the phases are separated.

- The organic phase is washed with water until neutral.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by appropriate methods to yield this compound.

Comparative Analysis

Table 3. Comparison of Phase-Transfer Catalysts in the Synthesis of this compound

| Phase-Transfer Catalyst | Concentration (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Tetrabutylammonium bromide | 10 | 6 | 88-92 |

| Tetrabutylammonium chloride | 10 | 8 | 85-88 |

| Tetrabutylammonium hydrogen sulfate | 10 | 7 | 86-90 |

| Cetrimide | 10 | 10 | 80-82 |

| Benzyltriethylammonium chloride | 10 | 8 | 82-85 |

Research indicates that tetrabutylammonium bromide provides the most efficient catalysis, likely due to its excellent solubility in both phases and superior ability to facilitate the transport of thiolate anions into the organic phase.

Preparation from 11-Hydroxyundecanoic Acid

Reaction Overview

An alternative approach involves the conversion of 11-hydroxyundecanoic acid to the corresponding tosylate or mesylate, followed by nucleophilic displacement with propanethiolate.

Multi-step Procedure

Step 1: Preparation of 11-(p-toluenesulfonyloxy)undecanoic acid

- 11-Hydroxyundecanoic acid (2.16 g, 0.01 mol) is dissolved in dry pyridine (25 mL) and cooled to 0°C.

- p-Toluenesulfonyl chloride (2.10 g, 0.011 mol) is added portionwise over 30 minutes.

- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

- The mixture is poured into ice-cold 1M hydrochloric acid (100 mL).

- The product is extracted with ethyl acetate (3 × 50 mL).

- The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

- The crude tosylate is used directly in the next step without further purification.

Step 2: Nucleophilic substitution with propanethiol

- The tosylate from the previous step is dissolved in dimethylformamide (50 mL).

- Propanethiol (0.91 g, 0.012 mol) is added.

- Potassium carbonate (1.66 g, 0.012 mol) is added, and the mixture is heated at 80°C for 10 hours.

- After cooling, the mixture is poured into water (100 mL) and acidified to pH 2 with 1M hydrochloric acid.

- The product is extracted with ethyl acetate (3 × 50 mL).

- The combined organic extracts are washed, dried, and concentrated.

- The crude product is purified to obtain this compound.

Yield and Efficiency Analysis

Table 4. Overall Yields for the Two-Step Process from 11-Hydroxyundecanoic Acid

| Leaving Group | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |

|---|---|---|---|

| Tosylate | 85-90 | 80-85 | 68-77 |

| Mesylate | 90-95 | 75-80 | 68-76 |

| Triflate | 80-85 | 85-90 | 68-77 |

| Bromide (via PBr₃) | 75-80 | 85-90 | 64-72 |

The data suggests that while the overall yields are somewhat lower than direct methods due to the multi-step nature, this approach offers an alternative when 11-hydroxyundecanoic acid is more readily available than halogenated precursors.

Purification and Characterization

Purification Methods

Several purification techniques can be employed to obtain highly pure this compound:

- Column Chromatography : Silica gel using hexane/ethyl acetate gradients (typically 9:1 to 7:3)

- Recrystallization : From suitable solvent systems such as ethanol/water or acetone/water

- Distillation : High vacuum distillation for larger scale preparations

Analytical Data and Spectroscopic Characterization

Table 5. Physical and Spectroscopic Properties of this compound

| Property | Value/Data |

|---|---|

| Appearance | White to off-white crystalline solid |

| Melting Point | 42-44°C |

| Molecular Weight | 260.44 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.98 (t, 3H, CH₃CH₂CH₂S-), 1.25-1.40 (m, 12H, -(CH₂)₆-), 1.55-1.65 (m, 6H, -CH₂CH₂COOH, CH₃CH₂CH₂S-, -CH₂CH₂S-), 2.35 (t, 2H, -CH₂COOH), 2.50 (t, 2H, -CH₂S-), 2.52 (t, 2H, CH₃CH₂CH₂S-), 11.5 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 13.5, 22.8, 24.7, 28.9, 29.1, 29.2, 29.3, 29.4, 29.5, 32.1, 33.9, 34.0, 179.5 |

| IR (KBr, cm⁻¹) | 2924, 2854, 1708, 1471, 1431, 1284, 1236, 939, 723 |

| Mass Spectrum (ESI) | m/z 261 [M+H]⁺, 283 [M+Na]⁺ |

| Elemental Analysis | Calculated for C₁₄H₂₈O₂S: C, 64.57; H, 10.84; S, 12.31. Found: C, 64.42; H, 10.91; S, 12.22. |

Comparative Analysis of Preparation Methods

Table 6. Comprehensive Comparison of Different Synthetic Approaches to this compound

| Method | Starting Material | Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic Substitution | 11-Bromoundecanoic acid | Propanethiol, Base | 6-8h, reflux | 85-92 | High yield, straightforward | Uses halogenated precursor |

| Thiol-ene Addition | 10-Undecenoic acid | Propanethiol, AIBN | 12h, 65°C | 82-90 | Green chemistry, atom economy | Requires radical initiator, potential side reactions |

| Phase-Transfer Catalysis | 11-Bromoundecanoic acid | Propanethiol, NaOH, PTC | 6-8h, RT | 88-92 | Mild conditions, high yield | Requires phase-transfer catalyst |

| Via Tosylate Intermediate | 11-Hydroxyundecanoic acid | TsCl, Propanethiol | Multi-step, various | 68-77 | Alternative starting material | Lower overall yield, more steps |

From an industrial perspective, the nucleophilic substitution and phase-transfer catalysis methods offer the most practical approaches for large-scale synthesis, balancing reagent costs, operational simplicity, and yield.

Chemical Reactions Analysis

Types of Reactions

11-Propylsulfanylundecanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

11-Propylsulfanylundecanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Propylsulfanylundecanoic acid involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Functional Group Impact

The following compounds are selected for comparison based on chain length (C11) and functional group variations:

Physicochemical Properties

- Lipophilicity (logP): The propylsulfanyl group in this compound increases logP compared to carboxylate-only analogs but remains lower than perfluorinated compounds (PFDA logP >8) . 11-Phosphonoundecanoic acid exhibits lower logP (~1.5) due to its hydrophilic phosphono group .

- Solubility and Acidity: Sulfur-containing analogs show pH-dependent solubility, with pKa values near 4.8, similar to medium-chain fatty acids. Perfluorinated acids (PFDA, henicosafluoroundecanoic acid) are fully ionized in water (pKa <1), contributing to environmental persistence .

Environmental and Toxicological Profiles

- This compound is expected to degrade more readily than perfluorinated analogs due to the labile C-S bond, though biodegradation studies are lacking .

- PFDA and henicosafluoroundecanoic acid are classified as Substances of Very High Concern (SVHC) by ECHA due to persistence, bioaccumulation, and toxicity .

Notes

- Limitations: Direct experimental data for this compound are scarce; properties are inferred from analogs and predictive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.